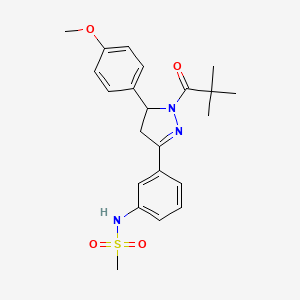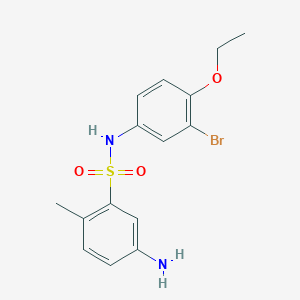![molecular formula C9H9N3O5 B2902770 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 941236-24-4](/img/structure/B2902770.png)
1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H9N3O5 . It has a molecular weight of 239.18 g/mol . The IUPAC name for this compound is 1-methyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxylic acid .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string for this compound is InChI=1S/C9H9N3O5/c1-12-6-5(7(14)11-9(12)17)3(8(15)16)2-4(13)10-6/h3H,2H2,1H3,(H,10,13)(H,15,16)(H,11,14,17) . The canonical SMILES string is CN1C2=C(C(CC(=O)N2)C(=O)O)C(=O)NC1=O .Physical And Chemical Properties Analysis
This compound has several notable computed properties. It has a XLogP3-AA value of -2.2, indicating its solubility in water and other polar solvents . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 239.05422040 g/mol . The topological polar surface area is 116 Ų .Mechanism of Action
Target of Action
The primary targets of 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid are currently unknown. This compound is a product for proteomics research , and its specific targets and their roles are still under investigation.
Mode of Action
It’s known that certain derivatives of trioxo compounds can react with nucleophiles in aqueous medium, involving the opening of the triazinane ring with elimination of the carbonyl group, followed by recyclization to 1-carbamoylhydantoins . This might provide some insight into the potential interactions of this compound with its targets.
properties
IUPAC Name |
1-methyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c1-12-6-5(7(14)11-9(12)17)3(8(15)16)2-4(13)10-6/h3H,2H2,1H3,(H,10,13)(H,15,16)(H,11,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDDURTYQIASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C(=O)O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

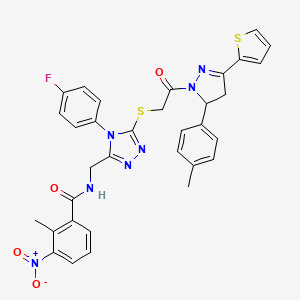
![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2902689.png)
![6-[[[3-[(2,4-dichlorophenyl)methoxy]benzoyl]amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2902690.png)

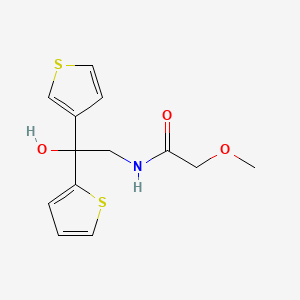

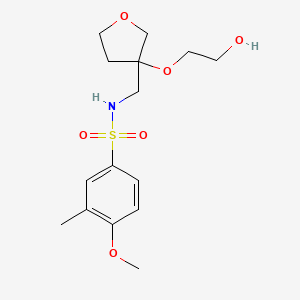
![3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2902700.png)
![(1E)-4,4,6,8,9-pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2902701.png)
![1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2902703.png)
